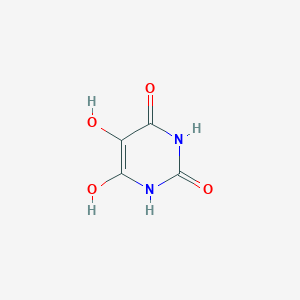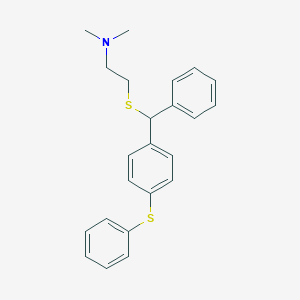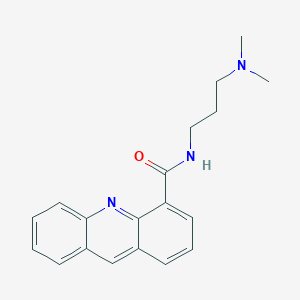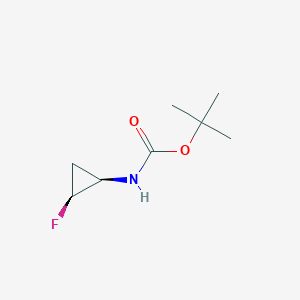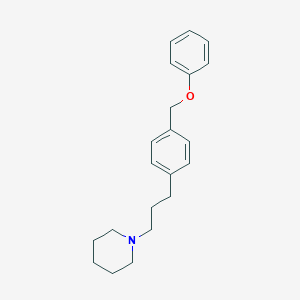
Piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- is not fully understood, but it is believed to act as a modulator of certain neurotransmitter receptors in the brain. It has been found to interact with the dopamine D2 receptor, the sigma-1 receptor, and the serotonin 5-HT1A receptor, among others.
Biochemical and Physiological Effects:
Piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channel activity, and alteration of gene expression. It has also been found to have potential anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- is its high selectivity for certain receptors, which makes it a valuable tool for studying the function of these receptors in the brain. However, its limited solubility in water and other solvents can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)-. One area of interest is the development of new drugs based on its structure, which could have potential applications in the treatment of various neurological and psychiatric disorders. Another area of research is the elucidation of its mechanism of action, which could provide insights into the function of certain neurotransmitter receptors in the brain. Additionally, further studies are needed to explore its potential anti-inflammatory and anti-tumor properties.
Synthesemethoden
Piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- can be synthesized through a multi-step process involving the reaction of p-phenoxymethylbenzyl chloride with 3-bromopropylamine in the presence of a base, followed by hydrogenation and cyclization reactions. The final product is obtained as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit potent and selective binding affinity for certain receptors, making it a promising candidate for the development of new drugs.
Eigenschaften
| 19733-82-5 | |
Molekularformel |
C21H27NO |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
1-[3-[4-(phenoxymethyl)phenyl]propyl]piperidine |
InChI |
InChI=1S/C21H27NO/c1-3-9-21(10-4-1)23-18-20-13-11-19(12-14-20)8-7-17-22-15-5-2-6-16-22/h1,3-4,9-14H,2,5-8,15-18H2 |
InChI-Schlüssel |
AKNHWFMGTNQXEB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(CC1)CCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
| 19733-82-5 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)

![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)


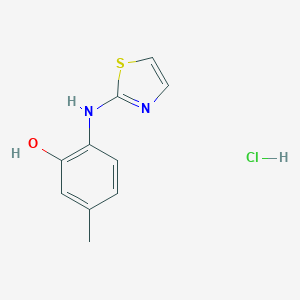
![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
